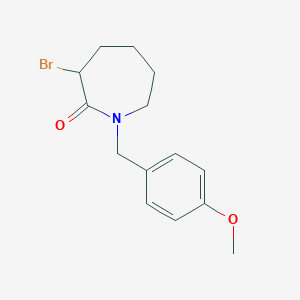
1-(4-Methoxybenzyl)-3-bromoazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-3-bromoazepan-2-one is an organic compound that belongs to the class of azepanones. This compound features a seven-membered ring with a bromine atom and a methoxybenzyl group attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-bromoazepan-2-one typically involves the following steps:
Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, where the azepanone ring reacts with 4-methoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-3-bromoazepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The azepanone ring can be reduced to form azepane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents under mild heating conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted azepanones with various functional groups.
- Oxidized products like aldehydes and carboxylic acids.
- Reduced azepane derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)-3-bromoazepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-bromoazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxybenzyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-4-bromoazepan-2-one: Similar structure but with a different substitution pattern.
1-(4-Methoxybenzyl)-3-chloroazepan-2-one: Chlorine atom instead of bromine.
1-(4-Methoxybenzyl)-3-iodoazepan-2-one: Iodine atom instead of bromine.
Uniqueness: 1-(4-Methoxybenzyl)-3-bromoazepan-2-one is unique due to the specific combination of the bromine atom and methoxybenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
3-bromo-1-[(4-methoxyphenyl)methyl]azepan-2-one |
InChI |
InChI=1S/C14H18BrNO2/c1-18-12-7-5-11(6-8-12)10-16-9-3-2-4-13(15)14(16)17/h5-8,13H,2-4,9-10H2,1H3 |
InChI Key |
PKQKDPQIEPYYPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCCC(C2=O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














